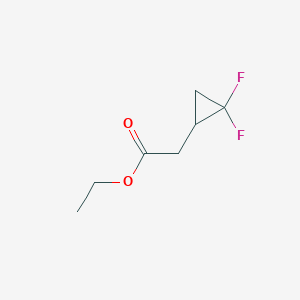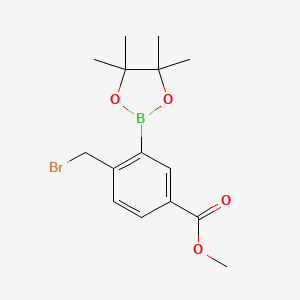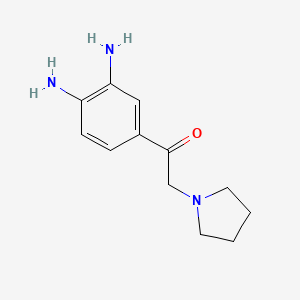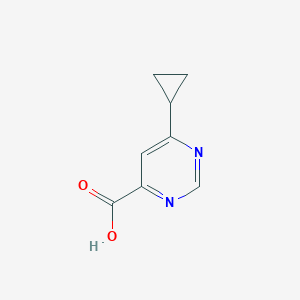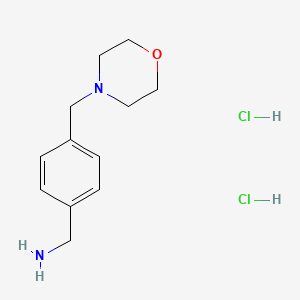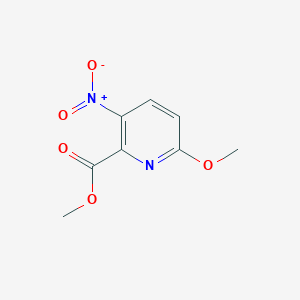
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate
Übersicht
Beschreibung
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate is a chemical compound characterized by the presence of a trifluoromethyl group attached to the pyridine ring at the 4-position, and a methylamine group attached to the 3-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-trifluoromethylpyridine as the starting material.
Reaction Steps: The pyridine ring is first nitrated to introduce a nitro group at the 3-position. This is followed by reduction of the nitro group to an amine group, resulting in 4-trifluoromethyl-3-aminopyridine.
Oxalate Formation: The amine group is then reacted with oxalic acid to form the oxalate salt, yielding this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methylamine group to a corresponding amine oxide.
Reduction: Reduction reactions can convert the nitro group to an amine group during the synthesis process.
Substitution: Substitution reactions can occur at the pyridine ring, particularly at the 3-position where the amine group is located.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides and other oxidized derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the interactions of trifluoromethyl groups with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The specific molecular targets and pathways depend on the context of its application, such as binding to enzymes or receptors in drug development.
Vergleich Mit ähnlichen Verbindungen
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate is compared with other similar compounds to highlight its uniqueness:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound differs in the position of the trifluoromethyl group and the presence of a piperazine ring.
4-(Trifluoromethyl)pyridine: A simpler compound without the amine or oxalate groups.
3-(Trifluoromethyl)pyridine: Similar to the subject compound but with the trifluoromethyl group at the 3-position instead of the 4-position.
These comparisons help to understand the structural and functional differences that contribute to the unique properties of this compound.
Eigenschaften
IUPAC Name |
oxalic acid;[4-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)6-1-2-12-4-5(6)3-11;3-1(4)2(5)6/h1-2,4H,3,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINDLJCBRYAPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-48-8 | |
| Record name | 3-Pyridinemethanamine, 4-(trifluoromethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)

